Clarithromycin Impurity O is a significant secondary standard impurity associated with clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely utilized in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and infections caused by Helicobacter pylori. The presence of impurities like Clarithromycin Impurity O is crucial for maintaining quality control and regulatory compliance in pharmaceutical manufacturing processes.
Clarithromycin Impurity O is formed as an unintended byproduct during the synthesis of clarithromycin. Its formation involves biochemical interactions with various enzymes and proteins, particularly through reactions involving hydroxylamine and erythromycin A, leading to the generation of this compound .
The synthesis of Clarithromycin Impurity O involves several methods, primarily focusing on the methylation of erythromycin derivatives. One notable method includes:
The preparation technology emphasizes achieving high yield and purity while ensuring ease of crystallization and purification. The process has been optimized to minimize by-products and maximize the efficiency of obtaining Clarithromycin Impurity O .
The molecular structure of Clarithromycin Impurity O can be represented as follows:
The compound's retention time in high-performance liquid chromatography (HPLC) is noted at approximately 1.41 minutes under European Pharmacopoeia standards, indicating its unique elution profile compared to other clarithromycin impurities .
Clarithromycin Impurity O participates in various chemical reactions that can alter its structure and properties:
These reactions are essential for understanding the stability and reactivity of Clarithromycin Impurity O in pharmaceutical formulations .
The mechanism by which Clarithromycin Impurity O exerts its effects involves interactions with various biomolecules within biological systems:
Relevant analyses include spectroscopic methods (such as NMR and mass spectrometry) to confirm purity and structural integrity during quality control processes .
Clarithromycin Impurity O serves several scientific uses:
Understanding impurities like Clarithromycin Impurity O is vital for developing high-quality pharmaceutical products that are safe for therapeutic use .
Clarithromycin Impurity O is systematically named as (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one [4] [8]. Its molecular formula is C39H72N2O13, with a molecular weight of 776.99 g/mol (minor variations reported as 777.0–777.01 g/mol due to isotopic distributions) [1] [3] [6]. This impurity is a structural analog of clarithromycin, distinguished by a methoxyimino group (-NOCH3) at the C-9 position, which replaces the carbonyl group in clarithromycin’s erythronolide ring [8].
Table 1: Molecular Identity of Clarithromycin Impurity O
Property | Value |
---|---|
CAS Number | 127252-80-6 |
Molecular Formula | C39H72N2O13 |
Molecular Weight | 776.99 g/mol |
Chemical Name (IUPAC) | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |
Synonyms | 6-O-Methylerythromycin A (Z)-9-(O-methyloxime); Clarithromycin (9Z)-O-Methyloxime |
The stereochemistry of Impurity O is defined by 10 chiral centers and a Z-configuration (syn-orientation) at the C-9 oxime double bond [4] [7]. This Z-isomer is pharmacopeially specified, contrasting with the E-isomer (Clarithromycin Impurity G), which exhibits distinct chromatographic retention and biological properties [6]. The absolute configuration at C-3, C-5, C-6, C-11, C-12, and C-13 aligns with clarithromycin, preserving the macrolide ring’s conformational integrity. However, the C-9 methoxyimino modification disrupts the hydrogen-bonding network essential for ribosomal binding, rendering Impurity O microbiologically inactive compared to clarithromycin [7] [9].
Table 2: Stereochemical Comparison with Clarithromycin
Structural Feature | Clarithromycin | Impurity O |
---|---|---|
C-6 Substitution | -OCH3 | -OCH3 (retained) |
C-9 Functional Group | Ketone (C=O) | (Z)-Methoxyimino (C=NOCH3) |
C-12/C-13 Configuration | 12R,13S | 12R,13S (retained) |
Number of Chiral Centers | 10 | 10 |
Ring Conformation | 14-membered lactone | 14-membered lactone |
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the Z-oxime configuration through diagnostic peaks:
Mass Spectrometry (MS): High-resolution ESI-MS shows a protonated molecular ion [M+H]+ at m/z 777.51, with key fragments at m/z 158 (cladinose sugar) and m/z 576 (aglycone after loss of desosamine) [3] [8].
Infrared (IR) Spectroscopy: The spectrum exhibits a C=N stretch at 1640 cm−1 (oxime) and the absence of a ketone C=O band (1700–1720 cm−1). Hydroxyl groups show broad absorption at 3400–3500 cm−1 [6] [9].
UV-Vis Spectroscopy: Lacks significant chromophores beyond the oxime, showing weak absorption at 210–220 nm (π→π* transition) [9].
Table 3: Key NMR Assignments for Clarithromycin Impurity O
Atom Position | 1H Shift (δ, ppm) | 13C Shift (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
C9-OCH3 | 3.98 | 61.5 | Singlet |
Cladinose H-1'' | 4.80 | 99.2 | Doublet (J = 7.5 Hz) |
C-13 | 3.72 | 73.8 | Doublet |
N(CH3)2 | 2.32 | 40.1 | Singlet |
Clarithromycin Impurity O is a synthetic intermediate in clarithromycin production, arising from O-methylation of erythromycin A 9-(Z)-oxime [7] [8]. Unlike clarithromycin, which features a C-6 methoxy group and a C-9 ketone, Impurity O contains a C-9 (Z)-methoxyimino modification. This alteration:
Compared to azithromycin (a 15-membered azalide), Impurity O retains the 14-membered ring but lacks the nitrogen expansion that confers extended tissue penetration in azithromycin [2] [5].
Table 4: Structural and Functional Comparison with Key Macrolides
Property | Clarithromycin Impurity O | Clarithromycin | Erythromycin A | Azithromycin |
---|---|---|---|---|
Ring Size | 14-membered lactone | 14-membered lactone | 14-membered lactone | 15-membered lactone (azalide) |
C-6 Substitution | -OCH3 | -OCH3 | -OH | -OCH3 (desosamine) |
C-9 Modification | (Z)-O-Methyloxime | Ketone | Ketone | Ketone |
Acid Stability | High | High | Low | High |
Biological Activity | Inactive | Active | Active | Active |
Origin | Synthetic impurity | Semi-synthetic | Natural | Semi-synthetic |
Formation Mechanism: Impurity O forms during the final steps of clarithromycin synthesis when erythromycin oxime undergoes incomplete methylation at C-6, followed by unintended O-methylation at the oxime group [7]. Its presence in APIs is controlled to ≤0.15% per ICH guidelines, necessitating rigorous HPLC monitoring using C18 columns and phosphate-acetonitrile gradients [9].
Biological Implications: While clarithromycin inhibits bacterial protein synthesis via 50S ribosomal binding, Impurity O’s modified oxime disrupts this mechanism. It lacks synergy with 14-hydroxy clarithromycin (the active metabolite), further diminishing antibacterial potential [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7